molecular formula C18H14ClNO2 B5553741 2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime

2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime

Cat. No.: B5553741
M. Wt: 311.8 g/mol
InChI Key: LXWSIAGOPABWSX-RGVLZGJSSA-N
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Description

2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime, also known as CBON, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CBON is a synthetic organic molecule that belongs to the class of oxime derivatives. It has a molecular formula of C18H13ClN2O2 and a molecular weight of 328.76 g/mol.

Scientific Research Applications

Novel Synthetic Pathways

Researchers have developed innovative synthetic routes leveraging compounds like 2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime. For example, the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines from 2-(alkenyloxy)naphthalene-1-carbaldehyde oximes showcases the versatility of these compounds in generating novel heterocyclic structures (Liaskopoulos et al., 2008). Similarly, the one-pot synthesis of isomeric naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine ring systems from 2-hydroxy-1-naphthaldehyde oxime demonstrates the compound's capacity for complex transformations (Supsana et al., 2000).

Chemosensing Applications

The compound has been explored for its potential in chemosensing applications, particularly for the detection of cyanide in aqueous media. The enhanced fluorescent intensity and red-shift observed in the presence of cyanide anions highlight the compound's selective sensing capabilities (Wang et al., 2015).

Antimicrobial Activity

The synthesis of 2-((1-substituted-1H-1,2,3-triazol-4-yl)-1-naphthaldehydes and their oxime derivatives reveals the antimicrobial potential of these compounds. Notably, certain derivatives exhibited broad-spectrum activity against various bacterial strains, indicating their relevance in medicinal chemistry (Yadav et al., 2017).

Bioorthogonal Turn-on Probes

The development of 4-oxime-1,8-naphthalimide as a bioorthogonal turn-on probe for fluorogenic protein labeling exemplifies the innovative applications of naphthaldehyde oxime derivatives in biochemistry. This methodology enables in situ fluorogenic labeling of proteins, showcasing the compound's utility in biological studies (Tian et al., 2019).

Properties

IUPAC Name

(NE)-N-[[2-[(4-chlorophenyl)methoxy]naphthalen-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c19-15-8-5-13(6-9-15)12-22-18-10-7-14-3-1-2-4-16(14)17(18)11-20-21/h1-11,21H,12H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWSIAGOPABWSX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NO)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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